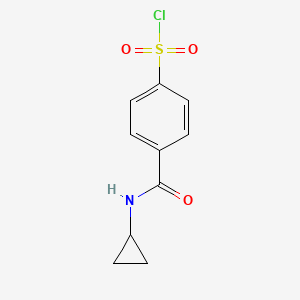

4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride

Description

4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride (CAS: EN300-814082) is a sulfonyl chloride derivative with the molecular formula C₁₃H₁₄ClNO₄S and a molecular weight of 315.78 g/mol . Its structure features a sulfonyl chloride (-SO₂Cl) group at the para position of a benzene ring, substituted with a cyclopropylcarbamoyl (-CONHC₃H₅) moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-(cyclopropylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXIZCNYHOOLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016676-05-3 | |

| Record name | 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Approaches to Benzenesulfonyl Chloride Synthesis

Sulfonation and Chlorination Methods

The preparation of benzenesulfonyl chlorides typically involves a two-step process: sulfonation of an appropriately substituted benzene derivative followed by conversion of the sulfonic acid to the sulfonyl chloride. Several general approaches can be applied to synthesize 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride:

Chlorosulfonic Acid Method

One of the most direct approaches involves treating a benzene derivative with chlorosulfonic acid (ClSO3H), which serves as both the sulfonating and chlorinating agent. The general reaction proceeds as follows:

- Sulfonation: R-C6H5 + ClSO3H → R-C6H4-SO3H + HCl

- Chlorination: R-C6H4-SO3H + ClSO3H → R-C6H4-SO2Cl + H2SO4 + HCl

For optimal yield and selectivity, the reaction is typically conducted at controlled temperatures (20-30°C) with a molar ratio of chlorosulfonic acid to the benzene derivative of 3.8-4.3:1.

Thionyl Chloride Method

Another common approach involves converting a sulfonic acid to a sulfonyl chloride using thionyl chloride (SOCl2):

R-C6H4-SO3H + SOCl2 → R-C6H4-SO2Cl + SO2 + HCl

This method is particularly effective when performed in an aprotic polar solvent such as toluene or a carboxylic ester (e.g., isopropyl acetate). The reaction typically requires heating under reflux conditions.

Phosphorus Pentachloride Method

Phosphorus pentachloride (PCl5) can also be used to convert sulfonic acids to sulfonyl chlorides:

R-C6H4-SO3H + PCl5 → R-C6H4-SO2Cl + POCl3 + HCl

This method is particularly effective in solvents like chlorobenzene or trifluoromethylbenzene, as demonstrated in the synthesis of pyridine-3-sulfonyl chloride.

Oxidative Chlorination of Thiols

An alternative approach involves the oxidative chlorination of thiols or disulfides:

R-C6H4-SH + 3Cl2 → R-C6H4-SO2Cl + 3HCl

However, this method is less commonly employed for compounds with sensitive functional groups like the cyclopropylcarbamoyl moiety.

Specific Preparation Methods for 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride

Synthesis from 4-Carboxybenzene Sulfonyl Chloride

A practical approach to synthesize 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride involves:

- Starting with 4-carboxybenzene sulfonyl chloride

- Converting the carboxylic acid to an acid chloride using thionyl chloride

- Reacting the resulting 4-(chlorocarbonyl)benzene-1-sulfonyl chloride with cyclopropylamine

The reaction sequence can be represented as:

4-HOOC-C6H4-SO2Cl + SOCl2 → 4-ClOC-C6H4-SO2Cl + SO2 + HCl

4-ClOC-C6H4-SO2Cl + H2N-cyclopropyl → 4-(cyclopropylcarbamoyl)-C6H4-SO2Cl + HCl

This method requires careful temperature control (typically 0-10°C during the amine addition) to minimize hydrolysis of the sulfonyl chloride group.

Direct Functionalization of 4-Sulfonylchlorobenzene Derivatives

Another approach involves the direct functionalization of 4-sulfonylchlorobenzene derivatives through:

- Lithiation of 4-bromobenzene sulfonyl chloride

- Reaction with carbon dioxide

- Conversion of the resulting carboxylic acid to the cyclopropyl amide

However, this approach is challenging due to the sensitivity of the sulfonyl chloride group to nucleophilic conditions used in lithiation reactions.

Synthesis via Cyclopropylcarbamoyl Functionalization

A more versatile approach involves:

- Preparation of 4-(cyclopropylcarbamoyl)benzene-1-sulfonic acid from 4-sulfonic acid benzoic acid and cyclopropylamine

- Conversion of the sulfonic acid to sulfonyl chloride using thionyl chloride or phosphorus pentachloride

Optimization Parameters for 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride Synthesis

Solvent Effects

The choice of solvent significantly impacts the yield and purity of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride. Patent research indicates that aprotic polar solvents are preferred for sulfonyl chloride synthesis.

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carboxylic esters | Isopropyl acetate, Isobutyl acetate, Ethyl propionate | High yields, Reduced dimer formation, Easier recovery | Lower reaction rates at room temperature |

| Aromatic hydrocarbons | Toluene, Chlorobenzene | Good solubility, High temperature tolerance | Promotes dimer formation, Environmental concerns |

| Halogenated aliphatics | Dichloromethane, 1,2-dichloroethane | Good sulfonyl chloride stability | Environmental and safety concerns |

| Ketones | Cyclohexanone, Methyl isobutyl ketone | Good solubility properties | Potential side reactions |

Isopropyl acetate has been identified as particularly effective, offering high yields (>80%) and good purity while minimizing unwanted dimer formation.

Temperature Control

Temperature control is critical for successful synthesis:

| Reaction Stage | Optimal Temperature Range | Critical Considerations |

|---|---|---|

| Sulfonation | 20-30°C | Exothermic reaction requiring cooling |

| Chlorination | 50-60°C | Higher temperatures promote completion |

| Amide formation | 0-5°C initially, then 20-25°C | Controlled addition to minimize side reactions |

| Workup | <30°C | Hydrolysis prevention during isolation |

Maintaining the appropriate temperature throughout the synthesis is essential for achieving high yields and product purity.

Catalyst and Additive Effects

The addition of specific salts can enhance the yield and selectivity:

| Additive | Recommended Amount | Effect on Synthesis |

|---|---|---|

| Sodium chloride | 8-10g per mole of substrate | Reduces byproduct formation, Improves yield |

| Zinc chloride | 2-5 mol% | Catalyzes chlorination, Improves selectivity |

| Sodium hydroxide | As required for pH control | Neutralizes acid byproducts |

These additives can increase yields by 5-10% and improve the purity of the final product.

Analytical Methods and Quality Control

Purity Determination

The purity of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride can be assessed using various analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for purity quantification

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Infrared (IR) spectroscopy to confirm functional group presence

- Mass Spectrometry for molecular weight confirmation

Critical Quality Attributes

Quality control of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride should focus on:

- Sulfonyl chloride content (typically >98%)

- Moisture content (<0.1%)

- Residual solvent levels

- Absence of dimer impurities

- Color (ideally a white to off-white crystalline solid)

Scale-up Considerations and Industrial Production

Equipment Requirements

Industrial production requires specialized equipment:

- Glass-lined or Hastelloy reactors resistant to corrosion

- Efficient cooling systems for exothermic reactions

- Gas scrubbing systems for HCl capture

- Moisture-excluding handling systems

- Vacuum distillation capabilities for solvent recovery

Yield Optimization

Industrial-scale production typically achieves yields of 85-92% with proper optimization. Key factors for yield optimization include:

- Precise control of reactant molar ratios

- Optimal solvent selection (isopropyl acetate demonstrating superior performance)

- Effective temperature management

- Addition of sodium chloride as a yield-enhancing additive

- Controlled reaction times for each synthesis stage

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and cyclopropylcarbamoyl chloride.

Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions, depending on the desired product.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

Sulfonic acid: Formed from hydrolysis.

Sulfonamide: Formed from reduction reactions.

Scientific Research Applications

Introduction to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride

4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, also known as cyprosulfamide, is a sulfonyl chloride derivative that has garnered attention for its applications in agricultural chemistry, particularly as a safener in herbicide formulations. This compound enhances the selectivity of herbicides, ensuring that they are more compatible with specific crop plants while minimizing damage to non-target species. This article explores the scientific research applications of this compound, highlighting its synthesis, mechanisms of action, and case studies demonstrating its utility.

Agricultural Chemistry

- Herbicide Safener : Cyprosulfamide is primarily used as a safener in conjunction with various herbicides. Its role is to improve crop tolerance to herbicides, thereby enhancing agricultural productivity and sustainability. Research has shown that when applied with specific herbicides, cyprosulfamide can significantly reduce phytotoxicity on sensitive crops such as maize and soybeans .

Environmental Studies

- Impact Assessment : Studies have been conducted to assess the environmental impact of using cyprosulfamide in agricultural settings. These studies focus on its degradation pathways in soil and water systems, evaluating its potential effects on non-target organisms and ecosystems. The findings suggest that when used appropriately, cyprosulfamide poses minimal risk to environmental health .

Medicinal Chemistry

- Potential Therapeutic Uses : Beyond agricultural applications, there is emerging interest in exploring the therapeutic potential of sulfonyl chlorides like cyprosulfamide in medicinal chemistry. Preliminary studies suggest that such compounds may exhibit anti-inflammatory properties or act as intermediates in the synthesis of pharmaceuticals .

Case Study 1: Efficacy in Crop Protection

A field study conducted on maize crops treated with cyprosulfamide alongside a commonly used herbicide demonstrated a marked increase in crop yield compared to untreated controls. The study indicated that the safener not only protected the maize from herbicidal damage but also improved overall plant health and vigor throughout the growing season .

Case Study 2: Environmental Impact Analysis

Research published in an environmental journal evaluated the persistence and degradation of cyprosulfamide in soil samples from agricultural fields. The study found that cyprosulfamide degraded rapidly under typical field conditions, suggesting low long-term environmental accumulation and reduced risk to non-target species .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets such as enzymes and receptors. The cyclopropylcarbamoyl group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, a comparative analysis with structurally analogous sulfonyl chlorides is provided below. Key parameters include molecular weight, substituent effects, reactivity, solubility, and applications.

Structural and Molecular Comparisons

Substituent Effects

- Cyclopropyl Group : The strained ring induces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This increases susceptibility to hydrolysis and nucleophilic attack compared to methyl-substituted analogs .

- Methyl Group : Electron-donating properties stabilize the sulfonyl chloride, reducing hydrolysis rates but improving thermal stability.

- Phenyl Group : Introduces steric bulk and lipophilicity, reducing solubility in polar solvents (e.g., acetonitrile) while enhancing compatibility with aromatic reaction systems.

Practical Considerations

- Availability : Unlike methyl- or phenyl-substituted analogs, 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is listed as discontinued by suppliers, limiting its industrial use .

- Applications : The cyclopropyl moiety may confer target specificity in medicinal chemistry (e.g., enzyme inhibition), whereas methyl/phenyl derivatives are more commonly used in generic sulfonamide synthesis.

Biological Activity

4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is C10H12ClN2O2S. It features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a cyclopropylcarbamoyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with cyclopropyl isocyanate. The reaction conditions often require an inert atmosphere and careful temperature control to optimize yield and purity.

The biological activity of 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, allowing it to modify proteins or other biomolecules, which can lead to altered cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have explored the anticancer properties of sulfonamide compounds, including those derived from sulfonyl chlorides. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic pathways .

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases .

Case Studies

Q & A

Q. What are the standard synthetic routes for 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride?

The compound is synthesized via the reaction of benzene-1-sulfonyl chloride with cyclopropyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in solvents such as dichloromethane or chloroform. The reaction is typically monitored by TLC, and purification is achieved through recrystallization or column chromatography to ensure high purity (>95%) .

Q. How is the compound characterized in terms of structural confirmation?

Key characterization methods include:

- 1H-NMR : Peaks corresponding to aromatic protons (δ 7.5–8.2 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and sulfonyl chloride groups (no direct proton signal but inferred from adjacent substituents) .

- IR Spectroscopy : Absorption bands for sulfonyl chloride (S=O stretch at ~1200–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : To confirm the molecular formula (C₁₀H₁₀ClNO₃S) and purity .

Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound?

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively. Hydrolysis in aqueous bases yields sulfonic acids, while reduction with LiAlH₄ produces sulfonamides .

Advanced Research Questions

Q. How can this compound be utilized in proteomics research?

The sulfonyl chloride group selectively reacts with nucleophilic residues (e.g., lysine ε-amino groups or cysteine thiols) in proteins under mild buffered conditions (pH 7–9, 4–25°C). This enables covalent modification for studying protein-ligand interactions or crosslinking experiments. Quenching unreacted reagent with excess glycine is critical to avoid nonspecific binding .

Q. What strategies optimize its use in medicinal chemistry for drug discovery?

- Structure-Activity Relationship (SAR) : Introduce substituents at the benzene ring or cyclopropyl group to modulate electronic and steric effects. For example, electron-withdrawing groups enhance electrophilicity of the sulfonyl chloride .

- Selective Inhibition : Derivatives of this compound have been explored as inhibitors of metalloproteases (e.g., ADAM-17) by mimicking natural substrates. Activity is validated via enzymatic assays and cancer cell line studies (e.g., ovarian cancer models) .

Q. How do positional isomers (e.g., 3- vs. 4-substituted) affect reactivity and applications?

The 4-substituted isomer exhibits distinct electronic properties due to para-directing effects, influencing reaction rates with nucleophiles. For instance, 4-substituted derivatives show higher stability in hydrolysis reactions compared to ortho-substituted analogs, making them preferable in aqueous biological systems .

Safety and Handling

Q. What safety precautions are required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.